2,4-dichloro-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide
Overview
Description
2,4-dichloro-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro, dimethylsulfamoyl, and triazolyl groups attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative to introduce nitro groups, followed by reduction to form the corresponding amine.
Chlorination: The amine is then subjected to chlorination to introduce the dichloro groups at the desired positions.
Coupling with Triazole: Finally, the compound is coupled with a triazole derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or triazoles.
Scientific Research Applications
2,4-dichloro-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or modulate the activity of these targets, leading to various biological effects. The triazole moiety, in particular, is known for its ability to interact with metal ions and proteins, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-5-(methylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide
- 2,4-dichloro-5-(ethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide
- 2,4-dichloro-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,3-triazol-1-yl)phenyl]benzamide
Uniqueness
The uniqueness of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both dichloro and dimethylsulfamoyl groups, along with the triazole moiety, makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O3S/c1-23(2)28(26,27)16-7-13(14(18)8-15(16)19)17(25)22-11-3-5-12(6-4-11)24-10-20-9-21-24/h3-10H,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNHPJCFUBDANN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3C=NC=N3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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